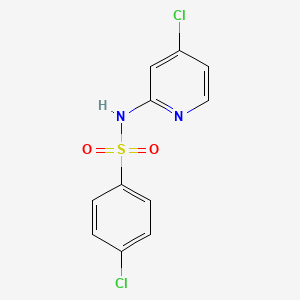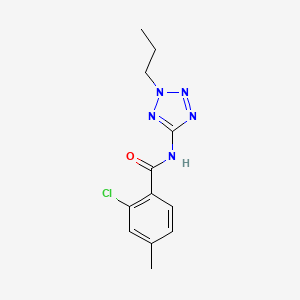
4-chloro-N-(4-chloro-2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-chloro-2-pyridinyl)benzenesulfonamide, commonly referred to as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB is a sulfonamide-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用机制
The mechanism of action of CPB is not fully understood, but research suggests that it acts by inhibiting various enzymes and signaling pathways. In cancer cells, CPB has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. CPB has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. In autoimmune disorders, CPB has been shown to inhibit the activity of B cells, which are responsible for the production of autoantibodies.
Biochemical and Physiological Effects
CPB has been shown to have various biochemical and physiological effects. In cancer cells, CPB has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In inflammation, CPB has been shown to inhibit the production of pro-inflammatory cytokines and reduce tissue damage. In autoimmune disorders, CPB has been shown to inhibit the production of autoantibodies and reduce inflammation.
实验室实验的优点和局限性
CPB has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, CPB also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, CPB has a short half-life, which can limit its effectiveness in some applications.
未来方向
For research on CPB include the development of novel derivatives, the identification of new targets, and the combination with other drugs for more effective treatments.
合成方法
CPB can be synthesized using various methods, including the reaction of 4-chloro-2-nitropyridine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then reduced using a suitable reducing agent to yield CPB. Other methods of synthesis include the reaction of 4-chloro-2-nitropyridine with 4-chlorobenzenesulfonamide in the presence of a base, and the reaction of 4-chloro-2-nitropyridine with 4-chlorobenzenesulfonamide in the presence of a catalyst.
科学研究应用
CPB has been extensively studied for its potential applications in various fields. In cancer research, CPB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. CPB has also been studied for its anti-inflammatory properties, with research indicating that it can inhibit the production of pro-inflammatory cytokines. In autoimmune disorders, CPB has been shown to inhibit the production of autoantibodies, thereby reducing inflammation and tissue damage.
属性
IUPAC Name |
4-chloro-N-(4-chloropyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-1-3-10(4-2-8)18(16,17)15-11-7-9(13)5-6-14-11/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBTZMAYDAQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-chloropyridin-2-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)

![N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)
![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)
![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)

![ethyl 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5786791.png)


![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5786826.png)
![2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5786831.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5786832.png)